(E)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide

Description

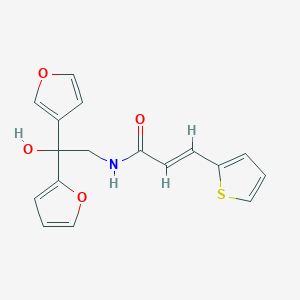

The compound (E)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide features a unique hybrid structure combining heterocyclic furan and thiophene moieties with an acrylamide backbone. Its molecular formula includes:

- Two furan rings (substituted at positions 2 and 3) attached to a hydroxyethyl group.

- An (E)-configured acrylamide linked to a thiophen-2-yl group.

Properties

IUPAC Name |

(E)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c19-16(6-5-14-3-2-10-23-14)18-12-17(20,13-7-9-21-11-13)15-4-1-8-22-15/h1-11,20H,12H2,(H,18,19)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNZYEHMJOUKQJ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C=CC2=CC=CS2)(C3=COC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(CNC(=O)/C=C/C2=CC=CS2)(C3=COC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article provides a comprehensive overview of its biological properties, including antibacterial and anticancer activities, supported by relevant data and case studies.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1396892-36-6 |

| Molecular Formula | C₁₃H₁₃N₁O₃S |

| Molecular Weight | 263.31 g/mol |

Structure

The compound features a complex structure that includes furan and thiophene rings, which are known for their diverse biological activities. The presence of a hydroxyethyl group enhances its solubility and potential interactions with biological targets.

Antibacterial Activity

Research indicates that compounds with similar furan and thiophene moieties exhibit significant antibacterial properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of furan derivatives, it was found that certain compounds inhibited bacterial growth at minimal inhibitory concentrations (MIC) as low as 64 µg/mL against E. coli . The structural similarity of these compounds to this compound suggests potential for similar activity.

Anticancer Activity

The anticancer potential of furan-containing compounds has also been explored extensively. For example, some furan derivatives have demonstrated cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Research Findings

- Mechanism of Action : Furan derivatives may interact with cellular targets such as DNA or specific enzymes involved in cancer cell proliferation.

- In Vitro Studies : Compounds structurally related to this compound have shown promising results in inhibiting tumor growth in various cancer models .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Inhibition of E. coli growth at MIC 64 µg/mL | |

| Anticancer | Cytotoxicity against cancer cell lines |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Interaction : It could interact with specific receptors on the surface of cells, modulating signaling pathways that lead to apoptosis or growth inhibition.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to cell death.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule but differ in substituents, configuration, or functional groups:

Analysis of Functional Group Impact

Hydroxyethyl Group : Present in the target compound and , this group enhances solubility and hydrogen-bonding capacity compared to simpler ethyl chains (e.g., ).

Dual Furan vs. Thiophene, being more electron-rich, could alter binding affinity in biological systems.

Acrylamide Configuration : The (E)-configuration ensures planar geometry, optimizing conjugation and intermolecular interactions. This contrasts with (Z)-configured compounds like 5112 , where steric hindrance may reduce reactivity.

Q & A

Basic: What are the recommended synthetic routes for (E)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide?

Methodological Answer:

The synthesis of this acrylamide derivative typically involves:

- Stepwise coupling : Reacting 3-(thiophen-2-yl)acrylic acid with a dihydroxyethylamine precursor functionalized with furan substituents. A carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) is commonly employed .

- Catalytic strategies : Ruthenium-catalyzed alkylation or cross-coupling reactions (e.g., C–H activation) may optimize regioselectivity, particularly for introducing thiophene or furan moieties .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity, followed by crystallization for structural confirmation .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

Use a multi-spectroscopic approach:

- NMR : H and C NMR to confirm substituent positions, stereochemistry (E-configuration), and hydrogen bonding (e.g., hydroxyethyl group) .

- X-ray crystallography : Single-crystal analysis resolves bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the acrylamide backbone) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Basic: What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

Initial screening should focus on:

- Antioxidant activity : DPPH radical scavenging or nitric oxide inhibition assays, comparing IC values against standards like ascorbic acid .

- Anti-inflammatory potential : COX-2 inhibition or TNF-α suppression in cell-based models (e.g., RAW 264.7 macrophages) .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic windows .

Advanced: How can reaction conditions be optimized to address low yields in the amide coupling step?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of furan/thiophene precursors, while reducing steric hindrance .

- Catalyst screening : Test Pd/Ru complexes for cross-coupling efficiency or organocatalysts (e.g., DMAP) for acyl transfer .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during amide bond formation .

- In-line monitoring : Use TLC or HPLC to track reaction progress and identify intermediates .

Advanced: How can computational modeling resolve contradictions in observed vs. predicted bioactivity?

Methodological Answer:

- Docking studies : Simulate interactions with target proteins (e.g., COX-2, NF-κB) using AutoDock Vina to rationalize discrepancies between in vitro and in silico results .

- QSAR analysis : Develop quantitative structure-activity relationship models correlating substituent electronegativity (furan/thiophene) with bioactivity .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding modes .

Advanced: What strategies mitigate challenges in stereochemical control during synthesis?

Methodological Answer:

- Chiral auxiliaries : Temporarily introduce bulky groups (e.g., Evans oxazolidinones) to enforce E-configuration in the acrylamide backbone .

- Asymmetric catalysis : Employ chiral Ru or Pd catalysts to favor desired enantiomers during alkylation .

- Crystallization-induced diastereomer resolution : Use enantiopure counterions (e.g., tartaric acid) to separate stereoisomers .

Advanced: How can AI-driven tools enhance the design of derivatives with improved pharmacokinetics?

Methodological Answer:

- Generative models : Train GANs or VAEs on PubChem datasets to propose derivatives with optimized logP, solubility, or metabolic stability .

- ADMET prediction : Use platforms like SwissADME to prioritize candidates with favorable absorption and low hepatotoxicity .

- Retrosynthetic planning : Leverage AI (e.g., IBM RXN) to identify feasible synthetic pathways for novel analogs .

Advanced: How do furan and thiophene substituents influence electronic properties and reactivity?

Methodological Answer:

- Electron density mapping : DFT calculations (e.g., Gaussian 09) reveal thiophene’s electron-rich nature enhances nucleophilic attack susceptibility, while furan’s oxygen lone pairs stabilize resonance structures .

- Hammett analysis : Quantify substituent effects on reaction rates (σ values: thiophene ≈ -0.05, furan ≈ -0.34) to predict regioselectivity in electrophilic substitutions .

Advanced: What methodologies validate the compound’s stability under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C, monitoring degradation via HPLC .

- Accelerated stability testing : Store at 40°C/75% RH for 6 months, assessing crystallinity (PXRD) and hygroscopicity .

- Radical oxidation assays : Use HO/Fe to probe susceptibility to oxidative degradation .

Advanced: How can contradictory bioactivity data across assays be reconciled?

Methodological Answer:

- Assay standardization : Normalize protocols (e.g., cell passage number, serum concentration) to reduce variability .

- Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or pathway crosstalk .

- Meta-analysis : Aggregate data from multiple studies using Bayesian statistics to quantify confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.